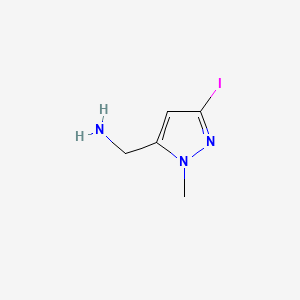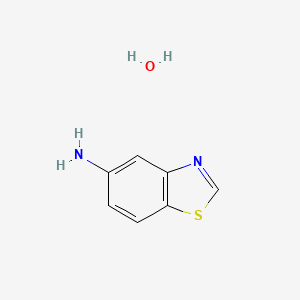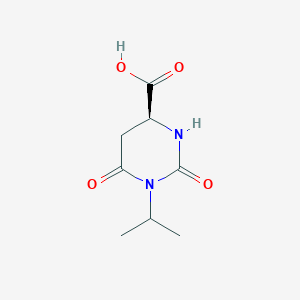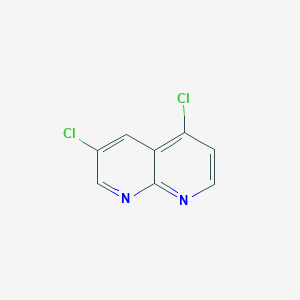
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with iodine and a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of reagents and solvents would be optimized for cost-effectiveness and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Applications De Recherche Scientifique
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. The pyrazole ring can also interact with various biological targets through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the iodine atom.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a phenyl group and a piperazine ring, making it structurally more complex
Uniqueness
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C5H8IN3 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
(5-iodo-2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8IN3/c1-9-4(3-7)2-5(6)8-9/h2H,3,7H2,1H3 |
Clé InChI |
CCFSHTAUBQQTSN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)




![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
